L-Cysteine (15N) is derived from natural cysteine through isotopic labeling, typically produced using microbial fermentation methods. The primary source for its production involves microorganisms such as Chlamydomonas reinhardtii, which can assimilate ammonium chloride labeled with nitrogen-15. This compound is classified as a non-essential amino acid that contains sulfur and is categorized under the thiol amino acids due to the presence of a sulfhydryl group (-SH) in its structure.
The synthesis of L-Cysteine (15N) can be achieved through several methods:
The molecular formula for L-Cysteine (15N) is , where one of the nitrogen atoms is replaced with the stable isotope nitrogen-15.
The presence of sulfur in its structure contributes to its unique properties compared to other amino acids, influencing protein folding and stability.
L-Cysteine (15N) participates in several key biochemical reactions:
The mechanism of action for L-Cysteine (15N) primarily revolves around its incorporation into proteins during translation. The labeled nitrogen allows researchers to track the incorporation efficiency and turnover rates of proteins in various biological systems.
L-Cysteine (15N) exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, including biochemical assays and structural biology studies.
L-Cysteine (15N) has diverse applications in scientific research:
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